3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylpropyl group, and a propanoic acid moiety attached to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction, where an alkyl halide reacts with the pyrrole ring in the presence of a strong base.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the pyrrole ring and methylpropyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the specific substituents (fluorophenyl and methylpropyl groups). This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20FNO2 |
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Molecular Weight |
289.34 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-(2-methylpropyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C17H20FNO2/c1-12(2)11-19-15(8-10-17(20)21)7-9-16(19)13-3-5-14(18)6-4-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,20,21) |
InChI Key |
YUPIFBLNJMLZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Origin of Product |
United States |
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